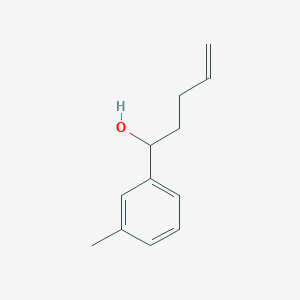
1-(M-tolyl)pent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(M-tolyl)pent-4-en-1-ol is an organic compound with the molecular formula C12H16O. It is a derivative of pent-4-en-1-ol, where a methyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(M-tolyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the reaction of m-tolylmagnesium bromide with pent-4-en-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of m-tolylpent-4-en-1-one. This method is efficient and can be scaled up for large-scale production. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under pressure.
Análisis De Reacciones Químicas
Types of Reactions
1-(M-tolyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: M-tolylpent-4-enal or M-tolylpent-4-enoic acid.
Reduction: M-tolylpentane or M-tolylpentanol.
Substitution: M-tolylpent-4-en-1-chloride or M-tolylpent-4-en-1-bromide.
Aplicaciones Científicas De Investigación
1-(M-tolyl)pent-4-en-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mecanismo De Acción
The mechanism of action of 1-(M-tolyl)pent-4-en-1-ol involves its interaction with molecular targets through its hydroxyl and alkene functional groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
4-Penten-1-ol: A simpler analog without the methyl group on the benzene ring.
1-(M-tolyl)pent-1-yn-3-ol: A compound with a triple bond instead of a double bond in the pentyl chain.
4-Pentyn-1-ol: Another analog with a triple bond in the pentyl chain.
Uniqueness
1-(M-tolyl)pent-4-en-1-ol is unique due to the presence of both an aromatic ring and an alkene group, which confer distinct reactivity patterns and potential applications. The methyl group on the benzene ring also influences its chemical behavior, making it different from other similar compounds.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h3,5-7,9,12-13H,1,4,8H2,2H3 |
Clave InChI |
KVMOFQZNJJPJHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(CCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



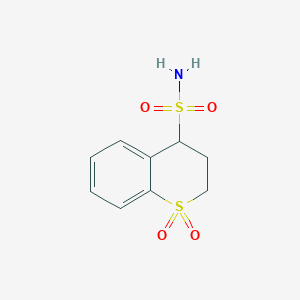
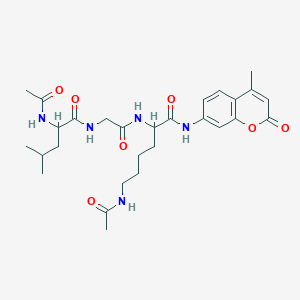
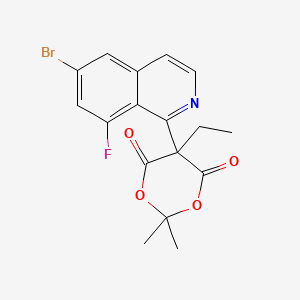
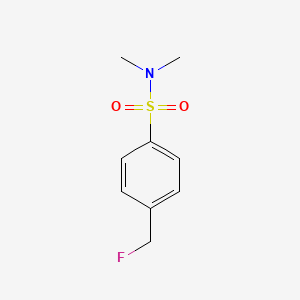
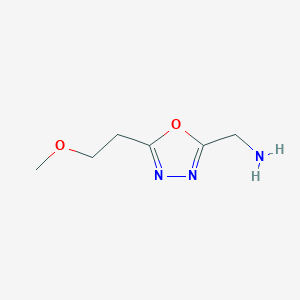
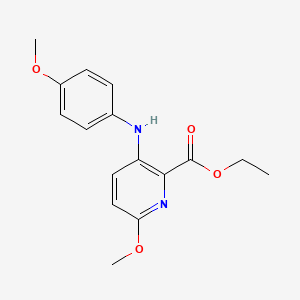


![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B13648062.png)


![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)
